1-[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanamine
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Overview
Description
(3,5-Bis(methylthio)isothiazol-4-yl)methanamine: is a chemical compound with the molecular formula C₆H₁₀N₂S₃ It is characterized by the presence of an isothiazole ring substituted with two methylthio groups and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(methylthio)isothiazol-4-yl)methanamine typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, a common method involves the reaction of a thioamide with a halogenated nitrile in the presence of a base.
Introduction of Methylthio Groups: The methylthio groups can be introduced via nucleophilic substitution reactions. This can be achieved by reacting the isothiazole intermediate with methylthiol or its derivatives under suitable conditions.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of (3,5-Bis(methylthio)isothiazol-4-yl)methanamine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,5-Bis(methylthio)isothiazol-4-yl)methanamine can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions, potentially affecting the isothiazole ring or the methylthio groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced isothiazole derivatives.
Substitution Products: Various substituted isothiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Antimicrobial Agents: Due to its unique structure, (3,5-Bis(methylthio)isothiazol-4-yl)methanamine has potential as an antimicrobial agent, targeting specific bacterial or fungal pathways.
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Corrosion Inhibitors: It can be used in formulations to prevent corrosion in various industrial applications.
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of (3,5-Bis(methylthio)isothiazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The presence of the isothiazole ring and methylthio groups allows for specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- (3-Methylthio)isothiazol-4-yl)methanamine
- (5-Methylthio)isothiazol-4-yl)methanamine
- (3,5-Dimethylisothiazol-4-yl)methanamine
Comparison:
- Structural Differences: The presence and position of the methylthio groups distinguish (3,5-Bis(methylthio)isothiazol-4-yl)methanamine from similar compounds. These structural differences can influence the compound’s reactivity and interactions with biological targets.
- Unique Properties: The dual methylthio substitution in (3,5-Bis(methylthio)isothiazol-4-yl)methanamine imparts unique electronic and steric properties, potentially enhancing its efficacy in specific applications compared to its analogs.
Properties
Molecular Formula |
C6H10N2S3 |
---|---|
Molecular Weight |
206.4 g/mol |
IUPAC Name |
[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C6H10N2S3/c1-9-5-4(3-7)6(10-2)11-8-5/h3,7H2,1-2H3 |
InChI Key |
DUIBMKNYTBLCQM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NS1)SC)CN |
Origin of Product |
United States |
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